molecular formula C16H16N4OS B12712422 Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- CAS No. 84806-76-8

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)-

Cat. No.: B12712422
CAS No.: 84806-76-8
M. Wt: 312.4 g/mol
InChI Key: IELOFCWWYVVUTE-UHFFFAOYSA-N
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Description

Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- is a complex organic compound that features a piperazine ring substituted with benzimidazole and thiophene moieties. Compounds of this nature are often studied for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the thiophene moiety: This step might involve the acylation of the benzimidazole intermediate with a thiophene carboxylic acid derivative using a coupling reagent like EDCI or DCC.

    Piperazine ring formation: The final step could involve the reaction of the intermediate with piperazine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the benzimidazole ring, potentially leading to dihydrobenzimidazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound might be investigated for its potential therapeutic properties, including antimicrobial, antifungal, or anticancer activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit a key enzyme or disrupt the integrity of microbial cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These compounds often exhibit a range of pharmacological activities, including antipsychotic, anthelmintic, and antihistamine properties.

    Benzimidazole derivatives: Known for their antimicrobial, antiviral, and anticancer activities.

    Thiophene derivatives: Often studied for their electronic properties and potential use in organic electronics.

Uniqueness

The uniqueness of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- lies in its combination of these three pharmacophores, which might confer a unique spectrum of biological activities and potential therapeutic applications.

Properties

CAS No.

84806-76-8

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C16H16N4OS/c21-16(14-5-2-10-22-14)20-8-6-19(7-9-20)13-4-1-3-12-15(13)18-11-17-12/h1-5,10-11H,6-9H2,(H,17,18)

InChI Key

IELOFCWWYVVUTE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2N=CN3)C(=O)C4=CC=CS4

Origin of Product

United States

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